Tazettine Tazettine Tazettine is a natural product found in Hymenocallis littoralis, Galanthus nivalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 507-79-9
VCID: VC20762482
InChI: InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3
SMILES: CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

Tazettine

CAS No.: 507-79-9

VCID: VC20762482

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

Purity: 95 %

* For research use only. Not for human or veterinary use.

Tazettine - 507-79-9

Description

Overview of Tazettine

Tazettine is a naturally occurring indole alkaloid primarily derived from plants in the Amaryllidaceae family, particularly from species such as Narcissus tazetta and Crinum moorei. Its chemical structure is characterized by the molecular formula C18H21NO5C_{18}H_{21}NO_{5}
and a molecular weight of approximately 331.36 g/mol. Tazettine is recognized for its potential pharmacological properties, including effects on nicotinic acetylcholine receptors, which have implications for neurological studies and treatments.

Biological Activity

Research indicates that Tazettine exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This property positions it alongside other notable alkaloids such as galanthamine, which is widely studied for its role in treating Alzheimer's disease.

Pharmacological Effects

The pharmacological profile of Tazettine includes:

  • Nicotinic Acetylcholine Receptor Modulation: Studies have shown that Tazettine interacts with nicotinic acetylcholine receptors, influencing their activity and potentially contributing to cognitive enhancement effects.

  • Neuroprotective Properties: Preliminary research suggests that Tazettine may offer neuroprotective benefits, which could be relevant in the context of neurodegenerative diseases.

Comparative Studies

In comparative studies involving other alkaloids from the Amaryllidaceae family, Tazettine's effects were documented as follows:

CompoundIC50 Values (nM)Significance Level
Galanthamine276 ± 39p < 0.0001
Tazettine332 ± 149Not significantly different from others (p > 0.05)

These results highlight Tazettine's competitive profile against other compounds, suggesting its potential utility in therapeutic settings.

Extraction and Analysis

Tazettine can be extracted from various plant sources using methods such as gas chromatography-mass spectrometry (GC-MS). Recent studies have employed advanced techniques like probe electrospray ionization mass spectrometry to confirm the presence of Tazettine in Narcissus tazetta samples.

Extraction Data

The following table summarizes the extraction results of alkaloids from Narcissus tazetta:

AlkaloidIon SpeciesTheoretical m/zMeasured m/zError (mDa)
GalanthamineProtonated288.1594288.16000.6
LycorineProtonated288.1230288.12350.5
TazettineProtonated332.1493332.14960.3

This data underscores the precision of modern analytical techniques in identifying and quantifying bioactive compounds.

CAS No. 507-79-9
Product Name Tazettine
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
Standard InChI InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3
Standard InChIKey YLWAQARRNQVEHD-UHFFFAOYSA-N
Isomeric SMILES CN1C[C@@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
SMILES CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Canonical SMILES CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Appearance White powder
Purity 95 %
Synonyms 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
Reference - L. S. Smirnova, Kh. A. Abduazimov, S. Yu. Yunusov, /Alkaloids of Ungernia severtzovii (RG1) B. Fed., Chemistry of Natural Compounds (1965), Volume 1, Issue 5, pp 252-256 - E. Wenkert, /The structure of tazettine/, Experientia 15. XI. 1954, Volume 10, Issue 11, pp 476-480 - Antonio Evidente, Alexander Kornienko, /Anticancer evaluation of structurally diverse Amaryllidaceae alkaloids and their synthetic derivatives/, Phytochemistry Reviews (June 2009), Volume 8, Issue 2, pp 449-459
PubChem Compound 271607
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator